molecular formula C6H10O2 B12947496 (S)-Tetrahydro-2H-pyran-2-carbaldehyde

(S)-Tetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B12947496
M. Wt: 114.14 g/mol
InChI Key: XEZQLSOFXLPSJR-LURJTMIESA-N
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Description

(S)-Tetrahydro-2H-pyran-2-carbaldehyde is a valuable chiral aldehyde serving as a versatile building block in organic synthesis and medicinal chemistry. This compound features a tetrahydropyran ring, a common structural motif in bioactive molecules, and is characterized by its molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol . Its estimated physical properties include a boiling point of approximately 155-179 °C and a flash point of around 59-67 °C . Researchers utilize this chiral scaffold and its analogues as key intermediates in the synthesis of complex target molecules. For instance, closely related dihydropyran-carbaldehyde derivatives have been employed as critical intermediates in the synthesis of potent adenosine A2A and A3 receptor agonists, which are investigated for their anti-inflammatory potential . Furthermore, similar structural units have been applied in the synthetic pathways towards key fragments of potent antitumor agents, such as laulimalide . The chiral nature of the (S)-enantiomer is particularly crucial for inducing specific stereochemistry in the final active pharmaceutical ingredients (APIs), which can be essential for their biological activity and selectivity . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2S)-oxane-2-carbaldehyde

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2/t6-/m0/s1

InChI Key

XEZQLSOFXLPSJR-LURJTMIESA-N

Isomeric SMILES

C1CCO[C@@H](C1)C=O

Canonical SMILES

C1CCOC(C1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for S Tetrahydro 2h Pyran 2 Carbaldehyde

Stereoselective and Asymmetric Synthesis Approaches

The creation of the specific (S)-enantiomer of tetrahydro-2H-pyran-2-carbaldehyde relies on stereoselective and asymmetric synthesis strategies. These methods are designed to control the three-dimensional arrangement of atoms, ensuring the desired chirality of the final product.

Chiral Pool Derivations from Natural Precursors

Chiral pool synthesis is a highly effective strategy for preparing optically active compounds by utilizing readily available, enantiomerically pure natural products as starting materials. elsevierpure.comresearchgate.net Carbohydrates, in particular, serve as excellent precursors due to their inherent chirality. elsevierpure.comresearchgate.net The synthesis of complex natural products often leverages the regio- and stereoselective transformations of these monosaccharides. elsevierpure.com This approach has been successfully applied to create a wide array of structurally diverse molecules, including heterocyclic compounds. elsevierpure.com

For instance, the synthesis of certain terpenes, which may contain tetrahydropyran (B127337) rings, can be achieved from the chiral pool. researchgate.net The use of terpenes as starting materials is well-documented for the synthesis of more complex molecules. researchgate.net

Enzyme-Catalyzed Kinetic Resolution Techniques

Enzyme-catalyzed kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. rsc.org This technique relies on the ability of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. researchgate.netrsc.org

A notable application of this method is in the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a related compound. nih.gov In this process, a racemic mixture of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran is subjected to enzymatic hydrolysis. nih.gov By modifying existing methods, such as extending the reaction time and repeated addition of Porcine Pancreatic Lipase (B570770) (PPL), a high enantiomeric excess of the desired (R)-acetate can be achieved. nih.gov This enzymatic resolution has been successfully scaled to produce multi-gram quantities of the enantiopure product. nih.gov

The effectiveness of enzymatic kinetic resolution is highlighted by the high enantioselectivity often achieved with lipases like Candida antarctica lipase B (CAL-B). researchgate.net This method represents a significant advancement over traditional kinetic resolutions by combining enzymatic resolution with in-situ racemization of the unreacted enantiomer. rsc.org

Table 1: Enzymatic Kinetic Resolution Data

Enzyme Substrate Product Enantiomeric Excess (e.e.) Reference
Porcine Pancreatic Lipase (PPL) (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran >99% nih.gov

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyoutube.com This strategy is a cornerstone of asymmetric synthesis, enabling the production of a specific enantiomer. wikipedia.org The auxiliary, which is typically derived from inexpensive, natural sources, is removed after the desired stereocenter has been established and can often be recovered for reuse. wikipedia.orgresearchgate.net

The use of chiral auxiliaries has been instrumental in a wide range of asymmetric transformations, including alkylation and aldol (B89426) reactions. researchgate.netresearchgate.net For example, chiral oxazolidinones, known as Evans' auxiliaries, are widely used to control the stereochemistry of aldol reactions, which form two adjacent stereocenters simultaneously. wikipedia.org The inherent stereocontrol of a chiral auxiliary can even override the directing influence of other stereocenters within the molecule. researchgate.net

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of (S)-Tetrahydro-2H-pyran-2-carbaldehyde are not prevalent in the provided results, the principles are broadly applicable to the synthesis of chiral aldehydes and ketones. researchgate.netscilit.com The methodology generally involves the attachment of the auxiliary to a precursor, followed by a diastereoselective reaction and subsequent removal of the auxiliary. youtube.com

Stereospecific Cyclization Strategies

Stereospecific cyclization reactions are a powerful tool for the synthesis of tetrahydropyran rings with defined stereochemistry. organic-chemistry.org These reactions often proceed through intramolecular pathways, where the stereochemistry of the starting material dictates the stereochemistry of the cyclic product. organic-chemistry.org

One such method is the gold(I)-catalyzed cyclization of chiral monoallylic diols, which forms tetrahydropyrans with high stereoselectivity and excellent transfer of chirality. organic-chemistry.org Another approach involves the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes, which yields highly trans-selective products. organic-chemistry.org

The Prins cyclization is another versatile method for constructing tetrahydropyran rings. beilstein-journals.org This reaction between a homoallylic alcohol and an aldehyde can be catalyzed by various Lewis or Brønsted acids to produce highly substituted tetrahydropyrans with good stereocontrol. beilstein-journals.org For example, an Amberlyst® 15-catalyzed cyclization has been used to synthesize tetrahydropyrans with three contiguous stereocenters in a single step. beilstein-journals.org

Furthermore, anodic cyclization reactions, involving the intramolecular trapping of an enol ether radical cation by an oxygen nucleophile, have been used to construct key tetrahydropyran building blocks for complex natural products. acs.orgnih.gov

Table 2: Stereospecific Cyclization Research Findings

Reaction Type Catalyst/Reagent Key Feature Reference
Gold(I)-catalyzed cyclization Gold(I) complex High stereoselectivity and chirality transfer organic-chemistry.org
Intramolecular iodo-aldol cyclization Not specified High trans-selectivity organic-chemistry.org
Prins cyclization Amberlyst® 15 Forms three contiguous stereocenters beilstein-journals.org

Scalable and Industrially Relevant Synthesis Routes

The transition from laboratory-scale synthesis to industrial production requires the development of scalable and high-yielding routes. These methods must be efficient, cost-effective, and safe to operate on a large scale.

Development of High-Yielding Intermediate Pathways

One example is the development of a continuous flow method for the methylation and DIBALH reduction of a ketoester to produce a key tetrahydropyran intermediate. clockss.org This flow process allows for large-scale synthesis at room temperature with safe quenching of the reaction, achieving an 83% yield of the desired intermediate. clockss.org Similarly, the synthesis of 2-(2-bromoethoxy)-tetrahydro-2H-pyran, another important intermediate, has been successfully scaled up to a 300-gram batch size with a high yield. researchgate.net

These scalable methods often involve the optimization of reaction conditions and purification procedures, such as using crystallization to purify intermediates, which can reduce costs and make large-scale synthesis more feasible. researchgate.net

Catalytic Hydrogenation and Silane (B1218182) Reduction Protocols for Tetrahydropyran Derivatives

The synthesis of tetrahydropyran structures frequently involves the reduction of unsaturated precursors such as dihydropyrans or the reduction of functional groups on the pyran ring. Catalytic hydrogenation and silane-based reductions are two prominent strategies to achieve this transformation.

Catalytic Hydrogenation: Catalytic hydrogenation is a classic and effective method for the synthesis of tetrahydropyrans from their corresponding dihydropyran precursors. wikipedia.org This process typically involves the addition of hydrogen across the double bond of a dihydropyran in the presence of a metal catalyst. A common procedure is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as the catalyst. wikipedia.org

More recent studies have focused on developing more efficient and robust catalytic systems. For instance, the hydrogenation of 3,4-dihydropyran (DHP) to tetrahydropyran (THP) has been achieved with high selectivity (>99.8%) and yield (98%) using a Nickel-on-silica (Ni/SiO₂) catalyst in a continuous flow reactor. rsc.org This method demonstrates high efficiency and the potential for industrial-scale production. The reduction of a suitable dihydropyran precursor containing a carboxaldehyde group or a group that can be converted to it would yield the desired tetrahydropyran-2-carbaldehyde.

Table 1: Catalysts for Hydrogenation of Dihydropyran Derivatives

Catalyst Precursor Product Selectivity Yield Reference
Raney Nickel 3,4-Dihydropyran Tetrahydropyran Not Specified Not Specified wikipedia.org
Ni/SiO₂ 3,4-Dihydropyran Tetrahydropyran >99.8% 98% rsc.org

Silane Reduction Protocols: Reductions using hydrosilanes offer an alternative to traditional metal-hydride reagents and catalytic hydrogenation, often proceeding under mild conditions with high selectivity. wikipedia.orgorganic-chemistry.org These reactions are a form of ionic hydrogenation, where a hydrosilane (such as triethylsilane) and an acid (Lewis or Brønsted) work in concert to deliver a hydride to a substrate. wikipedia.org

This methodology is versatile and can be applied to the reduction of various functional groups. For instance, aldehydes and ketones can be reduced to alcohols, which could then be further transformed. wikipedia.org More relevant to the synthesis of the target aldehyde, esters can be reduced to alcohols, and in some cases, directly to ethers. wikipedia.orgorganic-chemistry.org A palladium-catalyzed reduction of 2-pyridinyl esters using hydrosilanes has been shown to be effective for preparing various aldehydes. organic-chemistry.org Conceptually, a precursor such as an (S)-Tetrahydro-2H-pyran-2-carboxylic acid ester could be reduced to this compound using a suitable silane-based reduction system. The choice of silane and catalyst is crucial for achieving the desired partial reduction without proceeding to the alcohol.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.comjocpr.com

Sustainable Catalysis: A key tenet of green chemistry is the use of catalysts to promote reactions, as they are used in small amounts and can be recycled, enhancing atom economy. jocpr.com Sustainable catalysts include heterogeneous catalysts and biocatalysts.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, simplifying their removal from the reaction mixture and enabling reuse. An example is the use of ammonium (B1175870) bisulfate (NH₄HSO₄) supported on silica (B1680970) (SiO₂) for the tetrahydropyranylation of alcohols, a reaction that forms a tetrahydropyranyl ether. nih.gov

Biocatalysis: Enzymes are highly selective, operate under mild conditions (often in water), and are biodegradable. Lipases have been used to catalyze the synthesis of tetra-substituted 2H-pyrans in an aqueous medium. researchgate.net Furthermore, the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using Porcine Pancreatic Lipase (PPL) is a key step in synthesizing the chiral precursor for a potent adenosine (B11128) receptor agonist, highlighting the power of biocatalysis in obtaining enantiopure pyran derivatives. nih.gov

Environmentally Benign Solvent Systems: Traditional organic solvents are often volatile, flammable, and toxic, posing risks to safety and the environment. thecalculatedchemist.com Green chemistry promotes the use of safer alternatives. sigmaaldrich.comthecalculatedchemist.com Water is considered the most environmentally friendly solvent. thecalculatedchemist.com Other greener solvents are often derived from renewable resources and are less hazardous. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Green Solvents and Their Advantages

Solvent Conventional Alternative(s) Key Green Advantages Reference(s)
Water Dichloromethane, Toluene Non-toxic, non-flammable, most environmentally friendly. thecalculatedchemist.com
Ethanol (B145695) Methanol (B129727), Acetonitrile Biodegradable, low toxicity, produced from renewable resources. thecalculatedchemist.commerckmillipore.com
2-Methyltetrahydrofuran (2-MeTHF) Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM) Derived from renewable sources (e.g., corncobs), less volatile than THF. sigmaaldrich.comsigmaaldrich.com
Cyclopentyl methyl ether (CPME) THF, MTBE, 1,4-Dioxane Resists peroxide formation, higher boiling point, hydrophobic. sigmaaldrich.com sigmaaldrich.com
Dimethyl isosorbide (B1672297) (DMI) N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) Bio-renewable, high boiling point, high solubilization capacity. sigmaaldrich.com

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, offering a powerful alternative to conventional heating methods. at.uaresearchgate.net This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. researchgate.net The heating is rapid and uniform throughout the reaction medium. researchgate.net

The application of microwave irradiation has proven highly effective for the synthesis of various heterocyclic compounds, including pyran derivatives. For example, the synthesis of tetrahydrobenzo[b]pyran derivatives, which took 8-10 minutes without a catalyst under microwave irradiation, was completed in just 30 seconds when an ionic liquid was used as both a catalyst and solvent. ajgreenchem.com Similarly, microwave irradiation has been successfully employed in the synthesis of tetrahydroquinolines and other complex heterocycles, often under solvent-free conditions or with green catalysts, significantly shortening reaction times from hours to minutes. nih.gov These examples underscore the potential of microwave assistance to accelerate the synthesis of this compound from suitable precursors, making the process faster and more energy-efficient.

Atom Economy: Introduced by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. jocpr.comprimescholars.com

Percentage Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 scranton.edu

Addition reactions, such as catalytic hydrogenation, are inherently atom-economical as all atoms of the reactants are incorporated into the final product, resulting in 100% atom economy in theory. jocpr.com In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that are discarded as waste. nih.gov

Reaction Efficiency: While percentage yield measures the amount of product obtained, it doesn't account for the waste generated. nih.govscranton.edu A more holistic view of reaction efficiency considers both yield and atom economy. scranton.edu For example, a reaction with an 81% yield might be considered successful, but if its atom economy is only 36%, the actual amount of reactant mass ending up in the product is less than 30%. scranton.edu The E-factor (Environmental factor), which is the total mass of waste generated per mass of product, provides another quantifiable measure of a process's environmental impact. nih.gov Fine chemical and pharmaceutical syntheses have historically generated high E-factors, often producing 5-100 times more waste than the product. nih.gov

Designing a synthetic route for this compound with high atom economy would involve prioritizing addition and rearrangement reactions over stoichiometric substitutions.

Table 3: Conceptual Comparison of Synthetic Routes by Atom Economy

Reaction Type General Transformation Atom Economy Byproducts
High Economy
Catalytic Hydrogenation Dihydropyran → Tetrahydropyran 100% None (in theory)
Low Economy
Wittig Reaction Ketone → Alkene Often <50% Triphenylphosphine oxide
Stoichiometric Reduction Ester → Aldehyde (e.g., with DIBAL-H) Low Aluminum salts, solvent waste

By focusing on catalytic methods, benign solvents, energy-efficient techniques like microwave heating, and designing routes with high atom economy, the synthesis of this compound can be aligned with the principles of modern, sustainable chemistry.

Strategic Applications in Complex Organic Molecule Synthesis

Role as Chiral Building Block in Natural Product Synthesis

The inherent chirality of (S)-Tetrahydro-2H-pyran-2-carbaldehyde makes it an attractive starting material for the enantioselective synthesis of natural products, where precise control of stereochemistry is paramount. The tetrahydropyran (B127337) (THP) motif is a common feature in many naturally occurring molecules. nih.gov

Terpenes represent a large and diverse class of natural products, many of which possess distinct flavors and fragrances. nih.gov The synthesis of these compounds often relies on the use of small, chiral molecules to construct the final complex structure. nih.govresearchgate.net While a direct synthesis of a specific terpene from this compound is not extensively documented, the tetrahydropyran ring itself is a key structural feature in several important flavor and fragrance compounds. For instance, derivatives like Florol®, a compound with a lily-of-the-valley scent, are synthesized via the Prins reaction, which joins an aldehyde with a homoallylic alcohol to form a tetrahydropyran ring. organic-chemistry.orgresearchgate.net This highlights the importance of the tetrahydropyran scaffold in the fragrance industry. researchgate.net The use of chiral aldehydes in such syntheses allows for the creation of specific stereoisomers, which is crucial as different enantiomers of a molecule can have vastly different sensory properties.

The tetrahydropyran ring is a core component of many bioactive natural products and synthetic molecules. nih.govbohrium.com The (S)-enantiomer of dihydropyran-2-carboxaldehyde, a close structural relative of the title compound, serves as a key chiral building block in the synthesis of potent and selective adenosine (B11128) receptor agonists. nih.gov Specifically, the (R)-enantiomer of 3,4-dihydro-2H-pyran-2-carboxaldehyde was crucial for synthesizing a diastereomer that exhibited high affinity for the A2A and A3 adenosine receptor subtypes. nih.gov These receptors are involved in various physiological processes, and their stimulation can mediate anti-inflammatory actions. nih.gov The synthesis involved coupling the chiral aldehyde with a modified adenosine derivative, demonstrating the utility of such pyran-based building blocks in accessing complex, bioactive molecules. nih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs accessible from this compound are of significant interest in the development of new drugs and crop protection agents. The THP ring can impart favorable properties such as improved solubility and metabolic stability to a parent molecule.

As a versatile intermediate, this compound is instrumental in building precursors for new therapeutic agents. A significant application is in the synthesis of selective adenosine receptor agonists, which have potential for treating inflammatory conditions. nih.gov Research has shown that modifying the adenosine-5′-N-ethylcarboxamide (NECA) scaffold with a chiral dihydropyranyl (DHP) moiety leads to compounds with high affinity for A2A and A3 receptors. nih.gov The key synthetic step is the reaction of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde with 2-hydrazino-NECA. nih.gov The resulting compound demonstrated a notable affinity and selectivity profile, as detailed in the table below.

Adenosine Receptor Binding Affinities (Ki, nM)
CompoundA1A2AA3
Synthesized Agonist (3)1501.815
CGS21680 (Reference)18022930

Data sourced from a study on the synthesis of potent adenosine A2A and A3 receptor agonists. nih.gov This table shows the binding affinity (Ki) of the synthesized compound compared to a known selective A2A agonist, CGS21680. Lower Ki values indicate higher binding affinity.

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory and antitumor properties. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

The related compound, 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole, which can be conceptually derived from this compound, serves as a key intermediate for synthesizing pyrazoloisoindoles and other complex pyrazole derivatives. These derivatives are explored for their potential therapeutic applications, and the tetrahydropyran moiety is used as a versatile building block to construct these more elaborate molecules.

Spirocyclic systems, where two rings share a single atom, are increasingly important in drug design due to their rigid, three-dimensional structures. Substituted spirocyclic tetrahydropyrans can be synthesized in good yields through a Prins-type cyclization. This reaction typically involves combining a homoallylic alcohol with a ketone or aldehyde under acidic conditions. This method has been used to create spirocyclic tetrahydropyranyl mesylates and tosylates, which are versatile intermediates for further chemical transformations.

Applications in the Synthesis of Advanced Materials

The utilization of chiral building blocks is a cornerstone in the development of advanced materials, imparting unique properties that arise from their specific stereochemistry. cmu.edu While "this compound" is a valuable chiral precursor in the synthesis of complex organic molecules, its direct application in the fabrication of advanced materials such as polymers or liquid crystals is not extensively documented in publicly available scientific literature. However, the broader class of chiral tetrahydropyran derivatives holds recognized potential in materials science, particularly in the domain of liquid crystals.

Research in the field has indicated a preference for the trans configuration of substituted tetrahydropyran rings for achieving stable liquid crystallinity. nih.gov This stereochemical arrangement contributes to a more linear and rigid molecular structure, which is conducive to the formation of ordered mesophases. While specific examples detailing the integration of "this compound" into liquid crystal structures are not readily found, its aldehyde functionality provides a reactive handle for elaboration into various mesogenic (liquid crystal-forming) structures.

The synthesis of functional polymers from chiral monomers is another area of advanced materials science where tetrahydropyran-based building blocks could theoretically be employed. acs.orgnih.gov Chiral polymers can exhibit unique optical properties and can be used in applications such as chiral separation media or as components in specialized optical devices. cmu.edu The "(S)" configuration of the aldehyde could be used to introduce a specific chirality into a polymer backbone or as a pendent group, potentially influencing the polymer's secondary structure and macroscopic properties.

Although direct evidence is scarce, the potential for "this compound" in advanced materials can be inferred from the general importance of chiral synthons in this field. The table below outlines some chiral building blocks and their roles in creating functional materials, illustrating the type of applications for which the target compound could be investigated.

Chiral Building Block CategoryApplication in Advanced MaterialsResearch Finding Highlights
Chiral Alcohols (e.g., (-)-menthol, (-)-borneol)Synthesis of optically active polymersUsed to prepare chiral norbornene-based monomers for creating polymers with high optical activity, useful for enantioselective membranes. nih.gov
Amino AcidsFormation of supramolecular chiral hydrogelsSelf-assembly of amino acid-derived gelators can create chiral microenvironments with applications in tissue engineering. mdpi.com
General Chiral IntermediatesDevelopment of chiral drugs and functional materialsAsymmetric synthesis using chiral catalysts is a key technique for producing complex chiral molecules for various applications. nih.govresearchgate.netnih.gov

Future research may yet uncover specific pathways to incorporate "this compound" into novel polymers, liquid crystals, or other functional materials, leveraging its inherent chirality to control material properties at the molecular level.

Spectroscopic Characterization Methodologies and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of (S)-Tetrahydro-2H-pyran-2-carbaldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining its three-dimensional structure and specific stereochemistry, while Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide confirmation of its molecular weight and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural and stereochemical analysis of chiral molecules like this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative and absolute configuration of the molecule can be determined.

The ¹H NMR spectrum provides information about the protons in the molecule. The aldehydic proton is expected to appear as a distinct, deshielded signal. The proton at the C-2 position, being adjacent to both the ring oxygen and the aldehyde group, is also significantly deshielded. The remaining protons on the tetrahydropyran (B127337) ring will appear as a complex series of multiplets.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the downfield region (around 200 ppm). The C-2 carbon, bonded to two oxygen atoms (one from the ring and one from the aldehyde), will also be significantly deshielded.

For stereochemical assignment, advanced NMR techniques are employed:

Chiral Resolving Agents: Introducing a chiral auxiliary can induce chemical shift differences between the enantiomers, allowing for their distinction and quantification.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY can detect protons that are close in space, which is crucial for confirming the spatial orientation of substituents on the pyran ring, such as the axial or equatorial position of the carbaldehyde group.

While specific spectral data for the pure (S)-enantiomer is not widely published, data from related tetrahydropyran structures provide expected chemical shift ranges. dissertationhomework.comrsc.org

Interactive Data Table: Predicted NMR Chemical Shifts for Tetrahydro-2H-pyran-2-carbaldehyde

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.5-9.8 (singlet/doublet)~200-205
C2-H (on ring)~4.3-4.6~98-100
C6-H (on ring)~3.5-4.0 (multiplet)~67-69
C3, C4, C5-H (on ring)~1.4-1.9 (complex multiplets)~20-35

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, which has a molecular weight of approximately 114.14 g/mol . sigmaaldrich.com The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺) peak, although it may be weak. The fragmentation is dictated by the functional groups present—the aldehyde and the cyclic ether. Key fragmentation pathways include:

Alpha-cleavage: The bond between the carbonyl group and the ring can break, leading to characteristic fragments. Loss of the hydrogen atom from the aldehyde (M-1) or the entire formyl group (M-29, loss of CHO) are common for aldehydes. libretexts.org

Ring Cleavage: The tetrahydropyran ring can undergo fragmentation. A retro-Diels-Alder reaction is a possible pathway for related unsaturated pyran structures, and analogous cleavage patterns can occur in the saturated ring, often initiated by the radical cation on the oxygen atom.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the precise elemental formula. rsc.org

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z ValueProposed Fragment IdentityFragmentation Pathway
114[C₆H₁₀O₂]⁺ (Molecular Ion)-
113[C₆H₉O₂]⁺Loss of H from aldehyde
85[C₅H₉O]⁺Loss of formyl radical (CHO)
57[C₃H₅O]⁺ or [C₄H₉]⁺Ring cleavage fragments
43[C₂H₃O]⁺ (Acylium ion)Cleavage fragments

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are related to the aldehyde and the ether linkage within the saturated ring.

The most prominent and diagnostic peaks include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹. vscht.cz

C-H Stretch (Aldehyde): A pair of medium-intensity peaks around 2720 cm⁻¹ and 2820 cm⁻¹, which are highly diagnostic for an aldehyde C-H bond. vscht.cz

C-O-C Stretch: A strong band associated with the ether linkage in the tetrahydropyran ring, usually found in the 1050-1150 cm⁻¹ region. nist.gov

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the pyran ring.

The presence of these specific bands provides clear evidence for the key functional components of the molecule's structure. nist.govnih.gov

Interactive Data Table: Characteristic Infrared Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC=O Stretch1740 - 1720Strong
AldehydeC-H Stretch2830 - 2800 & 2730 - 2700Medium
EtherC-O-C Stretch1150 - 1050Strong
AlkaneC-H Stretch2990 - 2850Strong

Computational Chemistry and Theoretical Investigations

Theoretical investigations using computational chemistry provide deep insights into the electronic structure, stability, and reactivity of this compound. These methods are crucial for predicting reaction outcomes and understanding complex molecular interactions that are difficult to observe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic properties and reactivity of molecules. semanticscholar.org For this compound, DFT calculations can be used to:

Optimize Geometry: Determine the lowest energy conformation of the molecule, including the preferred orientation (axial vs. equatorial) of the carbaldehyde substituent on the pyran ring.

Predict Reactivity: By calculating the energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO), one can predict how the molecule will interact with electrophiles and nucleophiles. The distribution of molecular electrostatic potential (MEP) can identify sites prone to electrostatic interactions. semanticscholar.org

Elucidate Reaction Mechanisms: DFT can be used to map out the entire energy profile of a chemical reaction, including the structures and energies of reactants, transition states, and products. This is essential for understanding reaction kinetics and predicting the stereochemical outcome of reactions involving the chiral center. Studies on related pyran systems have successfully used DFT to understand cycloaddition and decomposition reactions. researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For this compound, MD simulations are particularly useful for studying:

Solvation Effects: Understanding how solvent molecules (e.g., water) arrange themselves around the solute. MD simulations can reveal the structure of the solvation shell and quantify intermolecular interactions like hydrogen bonding between the solvent and the molecule's ether and carbonyl oxygen atoms. nih.gov

Conformational Dynamics: The tetrahydropyran ring is not rigid and can exist in various conformations, such as chair and boat forms. MD simulations can explore the conformational landscape and the timescales of transitions between different conformations.

Intermolecular Interactions: When studying the compound in a condensed phase or in the presence of other molecules (like a biological receptor), MD simulations can delineate the specific non-covalent interactions (van der Waals, electrostatic) that govern its behavior and binding. researchgate.net These simulations are crucial for predicting how the molecule will behave in a complex chemical or biological environment.

Conformational Analysis and Stereochemical Control Studies

Conformational Preferences: Axial vs. Equatorial

The conformational equilibrium of this compound is dominated by the preference of the formyl group to occupy the equatorial position. This preference is a general principle for monosubstituted cyclohexanes and tetrahydropyrans, where larger substituents favor the equatorial orientation to avoid destabilizing 1,3-diaxial interactions. libretexts.orgyoutube.com In the axial conformation, the formyl group would experience steric hindrance from the axial hydrogen atoms at the C-4 and C-6 positions of the pyran ring. The equatorial position, on the other hand, places the substituent in a less sterically crowded environment.

Computational studies on related 2-substituted tetrahydropyran systems provide further insight. Density Functional Theory (DFT) calculations on similar molecules have been used to determine the relative energies of different conformers, consistently showing the equatorial conformer to be more stable. yorku.ca

Stereochemical Control in Reactions

The defined stereochemistry at the C-2 position of this compound makes it a valuable chiral building block in asymmetric synthesis. The stereochemical outcome of reactions at the aldehyde group is significantly influenced by the conformational bias of the tetrahydropyran ring. Nucleophilic additions to the carbonyl group, for example, are expected to proceed via a Felkin-Anh or related model, where the nucleophile attacks the carbonyl from the least hindered face.

The stereocenter at C-2, with its preferred equatorial formyl group, creates a chiral environment that can direct the approach of incoming reagents. This has been demonstrated in the stereoselective synthesis of various substituted tetrahydropyran derivatives, where the existing stereochemistry dictates the formation of new stereocenters. nih.govnih.gov For instance, in the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, the addition of organometallic reagents to a dihydropyranone ring occurred with high stereoselectivity, governed by the preferential axial attack on the ring to avoid steric hindrance. nih.gov

The table below summarizes the key factors influencing the conformational analysis and stereochemical control of this compound, based on established principles and findings from related systems.

FeatureDescriptionImplication for this compound
Ring Conformation The tetrahydropyran ring predominantly adopts a chair conformation.Minimizes torsional and angle strain.
Substituent Position The formyl group at C-2 can be in an axial or equatorial position.Influences the molecule's stability and reactivity.
Conformational Preference The equatorial position is sterically favored for larger substituents. libretexts.orgyoutube.comThe formyl group is expected to predominantly occupy the equatorial position.
1,3-Diaxial Interactions Steric repulsion between an axial substituent and axial hydrogens at C-4 and C-6. youtube.comDestabilizes the axial conformer.
Anomeric Effect Potential stabilization of the axial conformer by an electronegative substituent at C-2.Likely a minor factor for the formyl group compared to steric effects.
Stereochemical Control The existing stereocenter at C-2 directs the stereochemical outcome of reactions.Enables the use of the molecule as a chiral building block in asymmetric synthesis. nih.govnih.gov

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. While specific NMR data for this compound was not found in the search results, the expected chemical shifts and coupling constants can be inferred from related structures. pdx.eduipb.pt

In the ¹H NMR spectrum, the chemical shift of the proton at C-2 (the anomeric proton) would be highly indicative of its conformation. An axial proton typically resonates at a lower chemical shift (is more shielded) than an equatorial proton. The coupling constants between the C-2 proton and the protons on the adjacent C-3 would also differ significantly for the axial and equatorial conformers, with a larger coupling constant expected for a trans-diaxial relationship. The observation of a single set of signals corresponding to the equatorial conformer would suggest a strong conformational preference.

The following table outlines the expected NMR characteristics for the conformational analysis of this compound.

Spectroscopic ParameterExpected Observation for Equatorial ConformerRationale
¹H NMR Chemical Shift (H-2) Higher chemical shift (less shielded).The equatorial proton is in a different electronic environment compared to the axial position.
¹H-¹H Coupling Constant (JH2-H3ax) Small coupling constant.Gauche relationship between the equatorial H-2 and axial H-3.
¹H-¹H Coupling Constant (JH2-H3eq) Small coupling constant.Gauche relationship between the equatorial H-2 and equatorial H-3.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing (S)-Tetrahydro-2H-pyran-2-carbaldehyde?

  • Methodology :

  • Prins Cyclization : A common approach involves using aldehydes and silanes under acidic conditions. For enantioselective synthesis, chiral catalysts (e.g., Lewis acids) are critical to control the (S)-configuration .
  • Enantioselective Oxidation : Starting from tetrahydro-2H-pyran-2-methanol, asymmetric oxidation using Sharpless or Jacobsen catalysts can yield the (S)-enantiomer. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., dichloromethane) .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to irritant properties of intermediates .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Analytical Techniques :

  • Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. Retention time comparison against racemic mixtures confirms enantiopurity .
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for the (S)-enantiomer.
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of signals for enantiomers .

Q. What safety protocols are essential for handling this compound?

  • Critical Measures :

  • Eye Protection : Mandatory due to GHS Category 1 eye irritation risks. Use sealed goggles .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (P260 precaution) .
  • Waste Disposal : Segregate waste and use licensed contractors for disposal to comply with P501 regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in the synthesis of this compound?

  • Experimental Design :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve enantiomeric excess (ee).
  • Solvent Effects : Polar aprotic solvents (e.g., THF) may stabilize transition states, improving ee by 10–15% .
  • Temperature Gradients : Lower temperatures (e.g., -20°C) often favor kinetic control, increasing selectivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

  • Data Analysis Framework :

  • Systematic Parameter Variation : Adjust catalyst loading (5–20 mol%), solvent ratios, and reaction times to identify optimal conditions.
  • Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps causing yield discrepancies .
  • Reproducibility Checks : Validate methods across labs with standardized reagents and equipment.

Q. How does the stereochemistry of this compound influence its reactivity in medicinal chemistry applications?

  • Functional Insights :

  • Drug Intermediate Utility : The (S)-configuration enhances binding to chiral receptors (e.g., enzymes in antiviral agents).
  • Derivative Synthesis : React with hydrazines or amines to form Schiff bases, optimizing pharmacokinetic properties .
  • Biological Activity : Test enantiomer-specific inhibition of inflammatory markers (e.g., COX-2) via ELISA assays .

Notes

  • Avoid abbreviations; use full chemical names.
  • Citations adhere to evidence IDs from peer-reviewed sources (e.g., PubChem, NIST).
  • Advanced questions emphasize mechanistic analysis and reproducibility, aligning with academic research rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.